molecular formula C11H12BrNOS B2606783 2-[(4-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide CAS No. 339097-60-8

2-[(4-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2606783
CAS No.: 339097-60-8
M. Wt: 286.19
InChI Key: WXQMUQOQZODSJI-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is a thioacetamide derivative characterized by a 4-bromophenyl sulfanyl group and an N-allyl (prop-2-en-1-yl) substituent. Its molecular formula is C₁₁H₁₁BrN₂OS, with a molecular weight of 299.19 g/mol. This compound is part of a broader class of acetamide derivatives studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMUQOQZODSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 4-bromothiophenol with an appropriate acetamide derivative under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-sulfur bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-[(4-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable it to participate in various organic reactions, including:

  • Cross-coupling reactions : Useful for creating carbon-carbon bonds.
  • Substitution reactions : Facilitating the introduction of other functional groups.

Biology

The compound's structure suggests significant biological activity, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that derivatives of compounds containing sulfanyl groups exhibit notable antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate

These findings indicate that the compound may inhibit bacterial growth through mechanisms such as cell wall disruption or enzyme inhibition.

Anticancer Activity

The anticancer potential of this compound has been evaluated using cell viability assays, such as the Sulforhodamine B assay. Results indicate:

Cell LineIC50 Value (µM)
MCF7 (breast cancer)12.5
HeLa (cervical cancer)15.0

Molecular docking studies suggest that this compound may interact with specific targets involved in cancer cell proliferation, potentially leading to apoptosis.

Industrial Applications

In industrial contexts, this compound can be utilized in the production of specialty chemicals and materials with tailored properties. Its unique reactivity allows for:

  • Development of new pharmaceuticals : Targeting specific diseases through tailored molecular interactions.
  • Synthesis of agrochemicals : Enhancing crop protection through novel chemical formulations.

Case Studies

Several studies highlight the compound's potential applications:

  • Antimicrobial Efficacy Study : A study conducted on various sulfanyl derivatives demonstrated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, emphasizing its potential as an antimicrobial agent .
  • Anticancer Mechanism Exploration : Research utilizing molecular docking techniques revealed that this compound binds effectively to cancer-related targets, inhibiting pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analysis and Crystallography

  • Bond Length Variations : Crystallographic studies of N-(4-bromophenyl)acetamide derivatives reveal bond length differences (e.g., C–Br: 1.8907 Å vs. 1.91 Å in analogs), which may influence conformational stability .

Key Research Findings and Trends

Halogenation : Bromine and fluorine substituents improve lipophilicity and target engagement but may reduce solubility.

Heterocyclic Additions : Triazole, pyrimidoindole, or thiophene groups enhance bioactivity via hydrogen bonding or π-stacking.

Crystallographic Validation : SHELX-refined structures (e.g., ) confirm subtle structural variations impacting molecular interactions .

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide, also known as N-allyl-2-[(4-bromophenyl)sulfanyl]acetamide, is a compound with the chemical formula C11H12BrNOS and a molecular weight of 286.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, derivatives of benzamide and imidazole have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

The proposed mechanism of action for compounds in this class often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the bromophenyl and sulfanyl groups is believed to enhance membrane permeability, allowing for better penetration into bacterial cells .

Cytotoxicity Studies

In vitro cytotoxicity assessments indicate that while these compounds exhibit antimicrobial properties, they also need to be evaluated for cytotoxic effects on human cells. Preliminary data suggest that certain derivatives maintain a favorable therapeutic index, meaning they can inhibit bacterial growth at concentrations that are not harmful to human cells .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of various benzamide derivatives, including those structurally related to this compound. The study utilized the agar disc diffusion method and found that several compounds displayed significant activity against S. aureus , with MIC values indicating potent antibacterial properties .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of thiophenol derivatives revealed that modifications to the sulfanyl group can significantly alter biological activity. Compounds with electron-withdrawing groups, such as bromine, showed enhanced antimicrobial activity compared to their counterparts with electron-donating groups .

Comparative Table of Biological Activities

Compound NameMIC (μg/mL)Target PathogenReference
This compound3.12 - 12.5Staphylococcus aureus
N-(4-nitrophenyl)-benzamide5.0Escherichia coli
Pyrrole derivatives3.125Staphylococcus aureus

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